(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride
Description
IUPAC Nomenclature and Stereochemical Configuration
The International Union of Pure and Applied Chemistry designation for this compound is (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. This nomenclature precisely defines the stereochemical configuration at the 2-carbon position, where the amino group adopts the S-configuration according to Cahn-Ingold-Prelog priority rules. The compound exists as the hydrochloride salt form, which significantly influences its physical properties and solubility characteristics compared to the free acid form.
The stereochemical configuration is critical for biological activity and molecular recognition processes. The S-configuration at the alpha-carbon positions the amino group in a specific spatial orientation relative to the carboxylic acid and the phenylbutanone side chain. This configuration is consistent with naturally occurring L-amino acids, making it a valuable building block for peptide synthesis and pharmaceutical applications.
The compound can also be referred to by several synonyms, including L-homophenylalanine derivative and (S)-4-oxo-homophenylalanine hydrochloride. The relationship to L-homophenylalanine is evident through the shared butanoic acid backbone and phenyl substitution, with the key distinction being the oxidation state at the 4-position, where a ketone group replaces the methylene group found in the parent amino acid.
Molecular Formula and Crystallographic Data
The molecular formula of this compound is C10H12ClNO3, reflecting the addition of hydrogen chloride to the free acid form. The molecular weight is precisely 229.66 g/mol, which accounts for the hydrochloride salt formation. For comparison, the free acid form has the molecular formula C10H11NO3 with a molecular weight of 193.20 g/mol.
| Property | Hydrochloride Salt | Free Acid |
|---|---|---|
| Molecular Formula | C10H12ClNO3 | C10H11NO3 |
| Molecular Weight | 229.66 g/mol | 193.20 g/mol |
| CAS Number | 168154-76-5 | - |
| MDL Number | MFCD00136889 | - |
The compound exists as a white to off-white solid under standard conditions. Storage requirements specify an inert atmosphere at 2-8°C, indicating sensitivity to oxidation or hydrolysis under ambient conditions. The crystalline form demonstrates sufficient stability for commercial handling and storage when appropriate conditions are maintained.
The exact mass of the free acid form is 193.073893 g/mol, as determined by high-resolution mass spectrometry. This precise mass measurement is essential for analytical identification and purity assessment. The difference between the nominal and exact masses reflects the contribution of isotopic abundances in the molecular composition.
Spectroscopic Identification (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound. The 13C Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts consistent with the proposed structure. The carbonyl carbon of the ketone group appears in the typical range for aromatic ketones, while the carboxylic acid carbon exhibits the expected downfield shift.
The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is O=C(O)C@@HCC(C1=CC=CC=C1)=O.[H]Cl, which explicitly shows the stereochemical configuration and the ionic association with the hydrochloride. This representation clearly indicates the S-configuration at the alpha-carbon through the @@ notation in the SMILES string.
Infrared spectroscopy would be expected to show characteristic absorption bands for the amino acid functional groups. The carbonyl stretching frequencies for both the carboxylic acid and the ketone groups would appear in distinct regions, with the aromatic ketone typically appearing around 1680 cm⁻¹ and the carboxylic acid carbonyl around 1700-1720 cm⁻¹. The presence of the amino group would be evidenced by N-H stretching vibrations in the 3200-3500 cm⁻¹ region.
Mass spectrometry analysis confirms the molecular ion peak at the expected mass-to-charge ratio. For the free acid form, the exact mass of 193.073893 u provides high-precision confirmation of the molecular formula. The fragmentation pattern would be expected to show characteristic losses corresponding to the carboxylic acid group and the phenyl ketone moiety.
X-ray Diffraction Analysis and Solid-State Conformation
X-ray diffraction analysis provides crucial insights into the solid-state structure and conformational preferences of this compound. The crystallographic data reveals the three-dimensional arrangement of atoms within the crystal lattice and the intermolecular interactions that stabilize the solid-state structure.
The International Chemical Identifier key QSZYKVGEOKNNOP-QRPNPIFTSA-N provides a unique digital fingerprint for the compound. The International Chemical Identifier string 1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 encodes the complete structural information including stereochemistry and salt formation.
The solid-state conformation is influenced by several factors including intramolecular interactions between the amino acid backbone and the phenyl ketone side chain, as well as intermolecular hydrogen bonding patterns involving the amino group, carboxylic acid, and the chloride ion. The S-configuration at the alpha-carbon creates a specific spatial arrangement that affects the overall molecular geometry and crystal packing.
Powder X-ray diffraction patterns would provide characteristic peak positions and intensities that serve as a unique fingerprint for the crystalline form. The diffraction data would reveal information about unit cell parameters, space group symmetry, and the presence of any polymorphic forms. The availability of high-purity material (95% purity) ensures reliable crystallographic analysis.
Properties
IUPAC Name |
(2S)-2-amino-4-oxo-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H,13,14);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZYKVGEOKNNOP-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-37-7 | |
| Record name | 2-amino-4-oxo-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Improved Method from L-Aspartic Acid
An improved method for preparing 2-(S)-amino-4-phenylbutyric acid in high yield starts with easily obtainable L-aspartic acid. The process involves:
- Dehydrating L-aspartic acid to obtain aspartic anhydride.
- Reacting the aspartic anhydride with an amine protection group.
- Preparing 2-(S)-amino-4-phenylbutyric acid by reducing the amine salt.
Reaction Conditions and Materials
- Dehydration: React L-aspartic acid with an acid (formic acid, acetic anhydride, chloroacetic acid, or a mixture) at 0 to 100°C (preferably 40 to 50°C) for 3 to 10 hours. Use acid in an amount ranging from 50 to 1000wt% based on the weight of L-aspartic acid.
- Reduction: Reduce the amine salt at 0 to 100°C (preferably 20 to 30°C) for 20 to 60 hours. Use:
- Hydrogen gas with a metal catalyst (Pd/C, Pd, PtO, Ni, Raney nickel, Ru, Rh, or a mixture)
- Zinc amalgam and a strong acid
- A strong acid (hydrochloric acid, hydrobromic acid, hydriodic acid, sulfuric acid, nitric acid, trifluoroacetic acid, or a mixture, preferably hydrochloric acid) with a reducing agent (triethyl silane, sodium borohydride, aluminum borohydride, borane, sodium cyanoborohydride, or a mixture, preferably triethyl silane or sodium borohydride)
Yield: This method can achieve a high yield of at least 65% under mild reaction conditions and is suitable for mass production.
Synthesis via Friedel-Crafts Reaction
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be synthesized using amino acid anhydride hydrochlorides as acylating agents in the Friedel-Crafts reaction. A practical route to L-homophenylalanine from L-aspartic acid can be achieved in three steps with an 80% overall yield and >99% ee (enantiomeric excess).
Synthesis with Hydrogen Chloride
This compound can be obtained by heating with hydrogen chloride for 1 hour. The reported yield for this method is 68%.
Preparation via Friedel-Crafts Acylation of Halogen-Substituted Benzenes
Enantiomerically enriched N-substituted aroylalanines can be prepared through Friedel-Crafts acylation of halogen-substituted benzenes with substituted (E)-4-aryl-4-oxo-2-butenoic acids.
Example Procedure
- Acylation: Add 371 g of aluminum chloride and 133.1 g of (S)-N-formylaspartic acid anhydride to 1.3 L of benzene.
- Reaction: Heat the mixture slowly to 45°C in a water bath and stir vigorously for 2 hours until the solid turns red.
- Quench: Cool the mixture to 0°C in an ice-water bath, then slowly add 2 L of water and stir for 1 hour to destroy the aluminum chloride.
- Filtration and Hydrolysis: Filter the reaction mixture, disperse the filtered cake in 2 L of 3N hydrochloric acid, and heat at 70°C for 3 hours. Distill off the water under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular features:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 193.199 g/mol
- Functional Groups : Contains an amino group, a keto group, and a phenyl group, which contribute to its biological activity and reactivity.
Neuropharmacology
One of the most promising areas of application for (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride is in the treatment of neurodegenerative diseases. The compound acts as an inhibitor of kynureninase and kynurenine-3-hydroxylase enzymes, which are involved in the kynurenine pathway—a crucial metabolic route linked to neurotransmitter regulation. Inhibition of these enzymes may help reduce neurotoxic metabolites associated with conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
- Huntington's Chorea
A patent study indicated that derivatives of this compound demonstrated significant inhibition percentages against these enzymes, suggesting potential therapeutic benefits for neurodegenerative disorders .
Cancer Research
Research indicates that this compound may inhibit cellular proliferation in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Such properties make it a candidate for further investigation in oncology research, particularly in developing new anticancer therapies .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. Its structural properties allow it to participate in several chemical reactions:
- Oxidation : Can be oxidized to form different products.
- Reduction : Capable of being reduced to generate amine derivatives.
- Substitution Reactions : The amino group can engage in substitution reactions with various reagents .
Table 1: Inhibition Efficacy Against Kynureninase and Kynurenine-3-Hydroxylase
| Compound | Kynureninase Inhibition (%) | Kynurenine-3-Hydroxylase Inhibition (%) |
|---|---|---|
| FCE 27377 | 46 at 100 µM | 75 at 100 µM |
| FCE 27384 | 96 at 100 µM | 30 at 100 µM |
This table summarizes findings from a study where (S)-2-Amino-4-oxo-4-phenylbutanoic acid derivatives were tested for their inhibitory effects on key enzymes involved in neurodegeneration .
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Substitution Patterns: The γ-oxo-phenyl group in the target compound distinguishes it from analogs like 4-acetyl-L-phenylalanine (acetyl at phenyl para position) and (2S)-2-amino-4-methoxy-butanoic acid HCl (methoxy substituent) .
- Chirality: Unlike 4-(dimethylamino)butanoic acid HCl (non-chiral), the S-configuration in the target compound impacts its biological activity and synthetic utility .
- Polarity: The γ-oxo group increases polarity compared to methoxy or dimethylamino derivatives, affecting solubility and chromatographic behavior .
Similarity Scores and Functional Implications
Based on structural similarity metrics ():
- (S)-2-Amino-3-(4-benzoylphenyl)propanoic acid (Similarity: 0.98): High similarity due to the phenyl and carboxylic acid groups but lacks the γ-oxo moiety, reducing its reactivity in ketone-mediated reactions .
- 4-Acetyl-L-phenylalanine HCl (Similarity: 0.98): Shares the phenyl and acetyl groups but replaces the γ-oxo with an acetylated amine, altering metabolic stability .
- (S)-2-Amino-4-oxo-4-phenylbutanoic acid HCl (Similarity: 0.94 to itself): Lower similarity to compounds like 2-Amino-3-(o-tolyl)propanoic acid (0.85), which features an ortho-methylphenyl group, hindering steric interactions in enzyme binding .
Commercial Availability and Pricing
The compound is available from suppliers like Sigma-Aldrich, TRC, and Biosynth Carbosynth, with prices ranging from $55/250 mg to $431/5 g . In contrast, (2S)-2-Amino-4-methoxy-butanoic acid HCl is priced at $169.61/g (), highlighting cost variations driven by synthetic complexity and demand .
Biological Activity
(S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride, also known as 2-Amino-4-oxo-4-phenylbutanoic acid HCl, is a compound that has garnered attention in various fields of biological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and potential therapeutic benefits.
- Molecular Formula: CHClNO
- Molecular Weight: 229.66 g/mol
- CAS Number: 54631-37-7
The biological activity of this compound is primarily attributed to its structural components. The amino group allows for hydrogen bonding with biological molecules, while the keto group can participate in redox reactions. These interactions can influence enzyme activity and metabolic pathways, particularly in the context of neurochemical processes and cancer biology.
Biological Activities
-
Antitumor Properties :
- Research indicates that this compound may exhibit antitumor activity by inhibiting proteasome activity. This inhibition affects cellular processes such as apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy.
-
Neuroprotective Effects :
- The compound has been studied for its potential role in treating neurodegenerative diseases due to its structural similarity to L-DOPA, a precursor for neurotransmitters like dopamine and norepinephrine. This raises possibilities for its application in conditions such as Parkinson's disease and Alzheimer's disease .
- Enzyme Inhibition :
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Applications
This compound has diverse applications:
- Pharmaceutical Development : Its properties make it a candidate for drug development targeting cancer and neurodegenerative diseases.
- Research Tool : Used in studies investigating metabolic pathways and enzyme interactions.
- Chemical Synthesis : Serves as a building block for synthesizing complex organic molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-Amino-4-oxo-4-phenylbutanoic acid hydrochloride?
- Methodology : The compound can be synthesized via oxidation and substitution reactions. For example, the ketone group in structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) is generated through oxidation of secondary alcohols. Nucleophilic substitution using amines under basic conditions can introduce the amino group .
- Key Considerations : Optimize reaction conditions (pH, temperature) to prevent racemization and ensure stereochemical purity.
Q. How can researchers characterize the compound’s structural and chemical properties?
- Analytical Techniques :
- Spectroscopy : Use NMR (¹H, ¹³C) to confirm the phenyl and ketone groups, and IR to identify carbonyl (C=O) and ammonium (NH₃⁺) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (193.20 g/mol) and fragmentation patterns .
- Data Table :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁NO₃·HCl |
| CAS No. | 168154-76-5 |
| Spectral Methods | NMR, IR, HRMS |
Q. What storage conditions are optimal for maintaining stability?
- Guidelines : Store as a lyophilized powder at -20°C in airtight, light-resistant containers. For dissolved samples (e.g., in DMSO), aliquot and store at -80°C to avoid freeze-thaw degradation .
Advanced Research Questions
Q. How is this compound analyzed as a pharmaceutical impurity, and what methods validate its presence?
- Methodology : In impurity profiling, use reversed-phase HPLC with UV detection (e.g., 220 nm) or LC-MS/MS for trace quantification. Reference standards (e.g., Carfilzomib-related impurities) are critical for calibration .
- Data Contradiction Analysis : If conflicting purity results arise, cross-validate using orthogonal methods (e.g., ion chromatography for chloride content vs. NMR for structural integrity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Approach : Apply iterative qualitative analysis:
Replicate experiments under standardized conditions (pH, solvent, cell lines).
Compare with structurally analogous compounds (e.g., Phenibut hydrochloride, a GABA-B agonist) to isolate confounding variables .
Use meta-analysis to identify trends across studies, adjusting for methodological biases .
Q. How can researchers synthesize derivatives to explore structure-activity relationships (SAR)?
- Methodology :
- Substitution Reactions : Replace the phenyl group with halogenated or electron-donating substituents using Suzuki-Miyaura coupling.
- Reductive Amination : Modify the amino group with aldehydes/ketones to generate secondary amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
